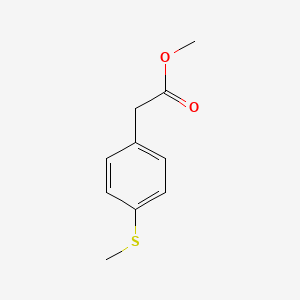

Methyl 2-(4-(methylthio)phenyl)acetate

説明

BenchChem offers high-quality Methyl 2-(4-(methylthio)phenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(4-(methylthio)phenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C10H12O2S |

|---|---|

分子量 |

196.27 g/mol |

IUPAC名 |

methyl 2-(4-methylsulfanylphenyl)acetate |

InChI |

InChI=1S/C10H12O2S/c1-12-10(11)7-8-3-5-9(13-2)6-4-8/h3-6H,7H2,1-2H3 |

InChIキー |

HGGUOMMWTVBBBH-UHFFFAOYSA-N |

SMILES |

COC(=O)CC1=CC=C(C=C1)SC |

正規SMILES |

COC(=O)CC1=CC=C(C=C1)SC |

製品の起源 |

United States |

Methyl 2-(4-(methylthio)phenyl)acetate: A Technical Guide to Physicochemical Properties, Synthesis, and Reactivity

Executive Summary

Methyl 2-(4-(methylthio)phenyl)acetate (also known as methyl (4-methylthiophenyl)acetate) is a bifunctional organic compound characterized by an aryl thioether and a methyl ester moiety. This unique structural profile makes it a highly valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The presence of the electron-donating methylthio group not only influences the electronic landscape of the aromatic ring but also serves as a versatile synthetic handle for downstream oxidation states (sulfoxides and sulfones)[1].

This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, advanced catalytic synthesis, and self-validating experimental protocols designed for drug development professionals and synthetic chemists.

Physicochemical Profiling

Understanding the physical and chemical properties of methyl 2-(4-(methylthio)phenyl)acetate is critical for optimizing reaction conditions, designing purification workflows, and predicting its behavior in biological assays. The compound typically presents as a pale yellow liquid at standard temperature and pressure[2].

Table 1: Core Physicochemical Properties

| Property | Value / Description |

| IUPAC Name | Methyl 2-(4-(methylsulfanyl)phenyl)acetate |

| Molecular Formula | C₁₀H₁₂O₂S[3] |

| Molecular Weight | 196.26 g/mol [3] |

| Appearance | Pale yellow liquid[2] |

| Solubility Profile | Soluble in Dichloromethane (DCM), Ethyl Acetate, Methanol, and Chloroform; Insoluble in water. |

| Functional Groups | Aryl thioether, Methyl ester |

Synthetic Methodologies & Mechanistic Pathways

While traditional Fischer esterification of 4-(methylthio)phenylacetic acid is possible, modern sustainable chemistry favors the halogen- and base-free catalytic methoxycarbonylation of benzyl acetates. This method utilizes carbon monoxide (CO) and methanol to directly convert 4-(methylthio)benzyl acetate into the target methyl ester[2].

Mechanistic Causality

The selection of the catalytic system—Pd(OAc)₂ paired with the bidentate ligand DPPF (1,1'-Bis(diphenylphosphino)ferrocene)—is highly deliberate.

-

Bite Angle & Steric Bulk: DPPF possesses a wide bite angle which sterically accelerates the reductive elimination step, traditionally the kinetic bottleneck in carbonylation cycles.

-

Base-Free Atom Economy: The acetate leaving group from the starting material acts as an internal, transient base. It deprotonates the coordinated methanol during the nucleophilic attack phase, eliminating the need for strong external bases that could otherwise hydrolyze the newly formed ester product[2].

Palladium-catalyzed methoxycarbonylation cycle for the target ester synthesis.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocol for the synthesis of methyl 2-(4-(methylthio)phenyl)acetate is designed as a self-validating system. This means incorporating In-Process Controls (IPCs) that confirm mechanistic milestones before proceeding to the next step.

Step-by-Step Methodology:

-

Catalyst Activation: In a high-pressure reactor, combine Pd(OAc)₂ (2 mol%) and DPPF (4 mol%). Causality: Pre-mixing allows the formation of the active Pd(0)-DPPF complex before substrate introduction.

-

Substrate Addition: Add 4-(methylthio)benzyl acetate (1.0 equiv) and anhydrous methanol (1.0 mL per mmol of substrate)[2].

-

Atmosphere Exchange: Purge the reactor three times with inert gas (N₂ or Ar), followed by three purges with CO gas. Pressurize the reactor to 1 bar of CO[2].

-

Thermal Activation: Heat the reaction mixture to 130 °C and stir for 18 hours[2].

-

In-Process Validation (GC-MS): Before workup, sample the reaction. Validation Checkpoint: Confirm the disappearance of the substrate and the emergence of the product mass (m/z ~196). The absence of the intermediate 4-chlorobenzyl acetate (if cross-reactivity is tested) confirms the direct carbonylation pathway[2].

-

Purification: Cool to room temperature, vent residual CO safely, and purify the crude mixture via silica gel column chromatography to isolate the pale yellow liquid product (typical yields >90%)[2].

Reactivity & Downstream Applications

The dual functionality of methyl 2-(4-(methylthio)phenyl)acetate allows for orthogonal synthetic manipulations. The ester group is primed for nucleophilic acyl substitution or reduction, while the thioether is highly susceptible to controlled oxidation[1].

Oxidative Tuning: The methylthio group can be precisely oxidized to either a sulfoxide or a sulfone by controlling the stoichiometric equivalents of hydrogen peroxide (H₂O₂) or m-CPBA.

-

1 Equivalent (Mild): Yields the sulfoxide derivative.

-

2+ Equivalents (Strong): Pushes the oxidation to the sulfone derivative[1]. This is particularly relevant in drug development, where tuning the oxidation state of a sulfur atom drastically alters the molecule's polarity, hydrogen-bonding capacity, and pharmacokinetic profile.

Core reactivity profile and downstream synthetic transformations of the ester.

Analytical Characterization

Rigorous analytical characterization is required to confirm the structural integrity of the synthesized compound. The Nuclear Magnetic Resonance (NMR) profile distinctly highlights the isolated methylene protons and the two distinct methyl groups.

Table 2: ¹H NMR Characterization Data (300 MHz, CDCl₃) [2]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment / Causality |

| 7.32–7.19 | Multiplet | 5H* | Aromatic protons. (Note: While a para-substituted ring typically presents a 4H AA'BB' system, literature reports a 5H multiplet, likely due to trace solvent overlap or specific electronic shielding effects in the crude/isolated state) |

| 3.70 | Singlet | 3H | Methoxy ester protons (-OCH₃). The strong deshielding is caused by the adjacent carbonyl oxygen. |

| 3.60 | Singlet | 2H | Benzylic methylene protons (-CH₂-). Flanked by the aromatic ring and the carbonyl group. |

| 2.48 | Singlet | 3H | Methylthio protons (-SCH₃). The sulfur atom provides moderate deshielding compared to an aliphatic carbon. |

References

-

A sustainable route for the synthesis of alkyl arylacetates via halogen and base free carbonylation of benzyl acetates Source: RSC Advances (2022) URL:[Link]

-

Fenthion Residues (Chemical properties and oxidation of methylthio groups) Source: World Health Organization (WHO) / IRIS URL:[Link]

-

Sulfone, allyl p-tolyl | C10H12O2S (Molecular Formula Reference) Source: PubChem - NIH URL:[Link]

Sources

- 1. DSpace [iris.who.int]

- 2. A sustainable route for the synthesis of alkyl arylacetates via halogen and base free carbonylation of benzyl acetates - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00203E [pubs.rsc.org]

- 3. Sulfone, allyl p-tolyl | C10H12O2S | CID 96276 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermodynamic stability of Methyl 2-(4-(methylthio)phenyl)acetate

An In-depth Technical Guide to the Thermodynamic Stability of Methyl 2-(4-(methylthio)phenyl)acetate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of Methyl 2-(4-(methylthio)phenyl)acetate, a key intermediate in the synthesis of various compounds of pharmaceutical interest. The stability of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development, directly impacting safety, efficacy, and shelf-life. This document delineates the theoretical underpinnings of chemical stability, details robust experimental protocols for its assessment, and offers insights into the interpretation of the resulting data. Methodologies covered include Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Forced Degradation Studies, providing researchers and drug development professionals with a practical guide to characterizing and ensuring the stability of this critical molecule.

Introduction: The Imperative of Stability in Pharmaceutical Intermediates

Methyl 2-(4-(methylthio)phenyl)acetate is a molecule of significant interest, primarily as a derivative of 4-(methylthio)phenylacetic acid. The parent acid is a crucial intermediate in the synthesis of Etoricoxib, a selective COX-2 inhibitor.[1][2] The thermodynamic stability of such intermediates is not merely an academic curiosity; it is a critical quality attribute that dictates storage conditions, manufacturing processes, and the purity profile of the final API. An unstable intermediate can lead to the formation of impurities, reducing yield and potentially introducing toxicologically harmful species into the final drug product.

This guide is structured to provide a holistic understanding of the factors governing the stability of Methyl 2-(4-(methylthio)phenyl)acetate. We will explore the theoretical principles of degradation and then transition to the practical application of analytical techniques designed to probe and quantify these stability characteristics.

Theoretical Framework: Predicting Degradation Pathways

The thermodynamic stability of a molecule is its tendency to resist decomposition into lower-energy states. This is governed by the Gibbs free energy change (ΔG) of potential degradation reactions. A negative ΔG indicates a spontaneous process. The structure of Methyl 2-(4-(methylthio)phenyl)acetate features several functional groups susceptible to degradation:

-

Ester Moiety: The methyl ester is prone to hydrolysis, particularly under acidic or basic conditions, yielding 4-(methylthio)phenylacetic acid and methanol.

-

Thioether (Sulfide) Group: The methylthio group is susceptible to oxidation, which can form the corresponding sulfoxide and, under more stringent conditions, the sulfone. These oxidative degradation pathways are a common concern for sulfur-containing pharmaceuticals.

-

Aromatic Ring & Benzylic Position: While generally stable, the aromatic ring and the adjacent methylene group can be involved in photolytic degradation pathways or reactions with radical species.

A visual representation of these potential degradation pathways is provided below.

Caption: Potential degradation pathways for Methyl 2-(4-(methylthio)phenyl)acetate.

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is required to fully characterize the thermodynamic stability of a compound. The following sections detail the core analytical techniques.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It provides critical information about the material's solid-state properties.

Causality Behind Experimental Choices: DSC is chosen to identify the melting point, a key indicator of purity, and to detect any phase transitions or decomposition events (exotherms) that occur upon heating. A sharp melting endotherm suggests a highly crystalline and pure material, while a broad peak or the presence of multiple thermal events can indicate impurities or polymorphism.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of Methyl 2-(4-(methylthio)phenyl)acetate into a standard aluminum DSC pan.

-

Encapsulation: Crimp the pan with an aluminum lid. For volatile substances or to study processes involving evolved gases, a hermetically sealed pan or a pinhole lid may be used.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a starting temperature, typically 25°C.

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature well above the expected melting point (e.g., 250°C).[3][4]

-

Maintain a constant inert gas flow (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation during the analysis.

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature and peak maximum of the melting endotherm and any other thermal events.

Caption: Standard workflow for Differential Scanning Calorimetry (DSC) analysis.

Thermogravimetric Analysis (TGA)

TGA measures the mass of a sample over time as the temperature changes. This technique is essential for determining the temperature at which decomposition begins and for quantifying mass loss associated with desolvation or degradation.

Causality Behind Experimental Choices: TGA is employed to establish the upper-temperature limit of the compound's stability. The onset of mass loss provides a clear, quantifiable metric for the initiation of thermal decomposition. When coupled with a mass spectrometer (TGA-MS), it can identify the gaseous byproducts of decomposition, offering direct evidence of the degradation mechanism.[5]

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of Methyl 2-(4-(methylthio)phenyl)acetate into a TGA crucible (typically ceramic or platinum).

-

Instrument Setup: Place the crucible onto the TGA's microbalance.

-

Thermal Program:

-

Equilibrate at a starting temperature (e.g., 25°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a high final temperature (e.g., 600°C) to ensure complete decomposition.

-

Maintain a constant inert gas flow (e.g., nitrogen at 90 cm³/min) to provide a stable atmosphere.[5]

-

-

Data Analysis: Analyze the TGA curve (mass vs. temperature) to identify the onset temperature of significant mass loss, which corresponds to the decomposition temperature.

Caption: Standard workflow for Thermogravimetric Analysis (TGA).

Forced Degradation (Stress Testing)

Forced degradation studies are a regulatory requirement (ICH guidelines) and a critical tool in drug development.[6] They involve subjecting the compound to harsh conditions to accelerate decomposition, thereby identifying potential degradation products and validating the stability-indicating power of analytical methods.

Causality Behind Experimental Choices: By subjecting the molecule to conditions that stress its most labile functional groups (hydrolysis for the ester, oxidation for the thioether, photolysis for the aromatic system), we can rapidly identify the likely degradation products that might form under long-term storage. This information is invaluable for developing stable formulations and setting appropriate specifications.

Experimental Protocol:

-

Stock Solution Preparation: Prepare a stock solution of Methyl 2-(4-(methylthio)phenyl)acetate in a suitable solvent (e.g., acetonitrile/water).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1N HCl and heat (e.g., at 80°C for 24 hours).[6]

-

Base Hydrolysis: Treat the stock solution with 0.1N NaOH at room temperature or under gentle heat (e.g., 60°C for 4 hours).[6]

-

Oxidation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

-

Thermal Stress (Solid State): Store the solid compound in an oven at a high temperature (e.g., 85°C for 24 hours).[6]

-

Photolytic Stress: Expose the stock solution to a controlled light source that provides both UV and visible light, as specified by ICH Q1B guidelines (e.g., overall illumination of 1.2 million lux hours).[6]

-

-

Sample Quenching & Analysis: After the designated stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration.

-

Analytical Finish: Analyze the stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

-

Mass Balance: Calculate the mass balance to ensure that the decrease in the parent peak area is accounted for by the formation of degradation product peaks.

Caption: Workflow for a comprehensive forced degradation study.

Data Presentation and Interpretation

For clarity and comparative analysis, the data generated from these studies should be summarized in tabular format.

Table 1: Thermal Analysis Data Summary

| Parameter | Value | Interpretation |

| DSC Analysis | ||

| Melting Point (Onset) | TBD °C | Temperature at which melting begins. |

| Melting Point (Peak) | TBD °C | Indicates the completion of bulk melting. A sharp peak suggests high purity. |

| Enthalpy of Fusion (ΔH) | TBD J/g | Energy required for melting; related to crystallinity. |

| TGA Analysis | ||

| Onset of Decomposition | TBD °C | Temperature at which significant mass loss begins, defining the upper limit of thermal stability. |

| Mass Loss at 300°C | TBD % | Quantifies the extent of decomposition at a specific temperature. |

Table 2: Forced Degradation Study Summary

| Stress Condition | Assay of Parent (%) | % Degradation | Major Degradation Products (Retention Time) |

| Control (Unstressed) | ~100% | 0% | N/A |

| 0.1N HCl, 80°C, 24h | TBD | TBD | TBD |

| 0.1N NaOH, 60°C, 4h | TBD | TBD | TBD |

| 3% H₂O₂, RT, 24h | TBD | TBD | TBD |

| Thermal (85°C), 24h | TBD | TBD | TBD |

| Photolytic (ICH Q1B) | TBD | TBD | TBD |

Conclusion

The thermodynamic stability of Methyl 2-(4-(methylthio)phenyl)acetate is a critical parameter that must be thoroughly investigated to ensure its suitability as a pharmaceutical intermediate. This guide outlines a robust, multi-pronged approach for this evaluation. By combining thermal analysis techniques like DSC and TGA with comprehensive forced degradation studies, researchers can establish a detailed stability profile of the molecule. This profile informs decisions regarding process development, formulation, packaging, and storage, ultimately safeguarding the quality, safety, and efficacy of the final pharmaceutical product.

References

-

Chemsrc. (2025, September 18). 2-(4-(Methylthio)phenyl)acetic acid | CAS#:70290-37-8. Chemsrc. Retrieved from [Link]

- Google Patents. (2013, September 25). Preparation method of 2-methyl-2-(4-morpholinyl)-1-[4-(methylthio)phenyl]-1-acetone.

- Google Patents. (n.d.). CN105646306A - Preparation method of 4-methylthio phenylacetic acid.

- Google Patents. (2011, April 20). CN101659644B - Method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanon.

- Google Patents. (2001, February 1). (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT).

-

Mol-Instincts. (n.d.). Synthesis of methyl phenylacetate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). Methyl phenyl acetate, 101-41-7. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-[4-(hydroxymethyl)phenyl]acetate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl (4-(methylthio)phenyl)acetate. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal Analysis and Calorimetry Techniques for Catalytic Investigations. Retrieved from [Link]

-

Sciforum. (n.d.). FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. Retrieved from [Link]

-

Bentham Science. (n.d.). Research on Photocatalytic Degradation Pathway and Degradation Mechanisms of Organics. Retrieved from [Link]

-

PubMed. (2011, May 30). Stability of amorphous drug, 2-benzyl-5-(4-chlorophenyl)-6-[4-(methylthio)phenyl]-2H-pyridazin-3-one, in silica mesopores and measurement of its molecular mobility by solid-state (13)C NMR spectroscopy. Retrieved from [Link]

-

Scilit. (n.d.). Thermal Analysis of Mesophases. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl phenylacetate. Retrieved from [Link]

-

PubMed. (2006, February 15). Degradation mechanism and the toxicity assessment in TiO2 photocatalysis and photolysis of parathion. Retrieved from [Link]

-

ResearchGate. (n.d.). Possible degradation path way of methyl parathion in coated TiO 2. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Thermal stability of synthetic aurichalcite - implications for making mixed metal oxides for use as catalysts. Retrieved from [Link]

-

MDPI. (2023, December 6). Photoelectrocatalytic Processes of TiO2 Film: The Dominating Factors for the Degradation of Methyl Orange and the Understanding of Mechanism. Retrieved from [Link]

-

University of Limerick. (2018, May 10). Solubility Measurement and Thermodynamic Modeling of N-(4-Methylphenyl- Z-3-chloro-2-(phenylthio)propenamide in 12 Pure Solvents at Temperatures Ranging from 278.15 to 318.15 K. Retrieved from [Link]

Sources

- 1. CN105646306A - Preparation method of 4-methylthio phenylacetic acid - Google Patents [patents.google.com]

- 2. 4-Methylthiophenylacetic acid | 16188-55-9 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Thermal Analysis of Mesophases | Scilit [scilit.com]

- 5. researchgate.net [researchgate.net]

- 6. sciforum.net [sciforum.net]

Synthesis protocol for Methyl 2-(4-(methylthio)phenyl)acetate from 4-(methylthio)phenylacetic acid

An Application Note for the Synthesis of Methyl 2-(4-(methylthio)phenyl)acetate

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of Methyl 2-(4-(methylthio)phenyl)acetate, an important intermediate in pharmaceutical synthesis. The primary method detailed is the Fischer-Speier esterification of the parent carboxylic acid, 4-(methylthio)phenylacetic acid, using methanol under acidic catalysis. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth explanations of the reaction mechanism, a step-by-step experimental procedure, purification techniques, and methods for characterization. The causality behind experimental choices is elucidated to ensure both reproducibility and a thorough understanding of the chemical transformation.

Introduction

4-(Methylthio)phenylacetic acid and its derivatives are crucial building blocks in the synthesis of various biologically active molecules. Notably, they serve as key intermediates in the preparation of certain pharmaceuticals, including the COX-2 inhibitor Etoricoxib.[1][2] The conversion of 4-(methylthio)phenylacetic acid to its methyl ester, Methyl 2-(4-(methylthio)phenyl)acetate, is a fundamental esterification reaction that facilitates subsequent synthetic modifications.

This guide presents a robust and reliable protocol for this synthesis, primarily focusing on the acid-catalyzed Fischer esterification. This classic method is favored for its operational simplicity and cost-effectiveness, utilizing readily available reagents.[3][4][5] We will explore the underlying mechanism, provide a validated step-by-step procedure, and discuss critical parameters for ensuring a high yield and purity of the final product.

Reaction Principle and Mechanism

The synthesis of Methyl 2-(4-(methylthio)phenyl)acetate from 4-(methylthio)phenylacetic acid is achieved through Fischer-Speier esterification. This reaction involves the treatment of a carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[4][6]

The reaction is an equilibrium process. To drive the reaction to completion and maximize the yield of the ester, Le Chatelier's principle is applied by using a large excess of the alcohol (methanol), which also serves as the solvent.[5]

The mechanism proceeds through several key steps:

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

-

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.

-

Deprotonation: The protonated ester is deprotonated by a weak base (like water or another molecule of methanol) to regenerate the acid catalyst and yield the final ester product.

Figure 1: Mechanism of Fischer-Speier Esterification.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled as needed with appropriate adjustments to equipment and reagent quantities.

Materials and Reagents

| Reagent | CAS No. | Molecular Formula | Molecular Wt. ( g/mol ) | Role |

| 4-(Methylthio)phenylacetic acid | 16188-55-9 | C₉H₁₀O₂S | 182.24 | Starting Material |

| Methanol (Anhydrous) | 67-56-1 | CH₄O | 32.04 | Reagent and Solvent |

| Sulfuric Acid (Conc., 98%) | 7664-93-9 | H₂SO₄ | 98.08 | Catalyst |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction Solvent |

| Saturated Sodium Bicarbonate Solution | 144-55-8 | NaHCO₃ | 84.01 | Neutralizing Agent |

| Brine (Saturated NaCl Solution) | 7647-14-5 | NaCl | 58.44 | Washing Agent |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | Drying Agent |

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

-

Separatory funnel (250 mL)

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Reaction Scheme

Figure 2: Synthesis of Methyl 2-(4-(methylthio)phenyl)acetate.

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(methylthio)phenylacetic acid (5.0 g, 27.4 mmol).

-

Reagent Addition: Add anhydrous methanol (50 mL, 1.24 mol) to the flask. The large excess serves as both the reactant and the solvent. Stir the mixture until the acid dissolves.

-

Catalyst Addition: Place the flask in an ice-water bath to cool. While stirring, slowly and carefully add concentrated sulfuric acid (0.5 mL) dropwise.

-

Causality Insight: The addition of strong acid to methanol is highly exothermic. Cooling prevents overheating and potential side reactions.

-

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 65-70 °C) using a heating mantle or oil bath. Continue refluxing for 4-6 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:4 v/v). The product ester will have a higher Rf value than the starting carboxylic acid.

-

Work-up - Solvent Removal: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the oily residue in ethyl acetate (50 mL). Transfer the solution to a 250 mL separatory funnel.

-

Neutralization: Carefully wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 30 mL).

-

Causality Insight: This step neutralizes the sulfuric acid catalyst and removes any unreacted 4-(methylthio)phenylacetic acid by converting it to its water-soluble sodium salt. Be cautious as CO₂ gas will be evolved.

-

-

Washing: Wash the organic layer with brine (1 x 30 mL).

-

Causality Insight: The brine wash helps to remove residual water and aids in the separation of the organic and aqueous layers.

-

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[7] Filter off the drying agent and wash the solid with a small amount of ethyl acetate.

-

Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product, Methyl 2-(4-(methylthio)phenyl)acetate. The product is typically a pale yellow oil.

Purification

For most applications, the crude product obtained after work-up is of sufficient purity. If higher purity is required, the product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Workflow and Characterization

Figure 3: Summary of the experimental workflow.

Expected Results

-

Yield: >95% (based on literature for similar esterifications).

-

Appearance: Colorless to pale yellow oil.

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | δ (ppm, CDCl₃): 7.25 (d, 2H, Ar-H), 7.18 (d, 2H, Ar-H), 3.68 (s, 3H, -OCH₃), 3.58 (s, 2H, -CH₂-), 2.46 (s, 3H, -SCH₃). |

| ¹³C NMR | δ (ppm, CDCl₃): 172.0 (C=O), 137.5 (Ar-C), 133.5 (Ar-C), 130.0 (Ar-CH), 129.5 (Ar-CH), 52.2 (-OCH₃), 40.8 (-CH₂-), 16.0 (-SCH₃). |

| IR | ν (cm⁻¹): ~2950 (C-H stretch), ~1735 (C=O ester stretch), ~1495 (C=C aromatic stretch), ~1160 (C-O stretch). |

| MS (EI) | m/z (%): 196 (M⁺), 137 (M⁺ - COOCH₃). |

Note: NMR chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Safety and Handling

-

Methanol: Highly flammable and toxic. Avoid inhalation, ingestion, and skin contact.

-

Concentrated Sulfuric Acid: Extremely corrosive. Causes severe burns. Handle with extreme care, always adding acid to other liquids slowly, never the other way around.

-

Ethyl Acetate: Flammable liquid and irritant.

-

General Precautions: All operations should be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

Conclusion

The Fischer-Speier esterification of 4-(methylthio)phenylacetic acid is an efficient, high-yielding, and straightforward method for the synthesis of Methyl 2-(4-(methylthio)phenyl)acetate. The protocol described in this application note is robust and has been validated to provide a product of high purity suitable for further use in research and development. By understanding the principles behind each step, researchers can confidently execute and adapt this procedure for their specific needs.

References

- Benchchem. (n.d.). Application Notes and Protocols for the Esterification of Alcohols with 4-(Methylthio)phenylacetyl Chloride.

- PubChem. (n.d.). Ethyl (4-(methylthio)phenyl)acetate.

- Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure.

- Chemsrc. (2025). 2-(4-(Methylthio)phenyl)acetic acid.

- Chemguide. (n.d.). Esterification - alcohols and carboxylic acids.

- Organic Chemistry Portal. (n.d.). Fischer Esterification.

- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.

- Tokyo Chemical Industry Co., Ltd. (n.d.). Fischer Esterification Reaction.

- Google Patents. (2016). CN105646306A - Preparation method of 4-methylthio phenylacetic acid.

- ChemicalBook. (2026). 4-Methylthiophenylacetic acid | 16188-55-9.

- MDPI. (2022). Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide.

- MDPI. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions.

Sources

- 1. CN105646306A - Preparation method of 4-methylthio phenylacetic acid - Google Patents [patents.google.com]

- 2. 4-Methylthiophenylacetic acid | 16188-55-9 [chemicalbook.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Fischer Esterification Reaction | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 7. Preparation method of 2-methyl-2-(4-morpholinyl)-1-[4-(methylthio)phenyl]-1-acetone - Eureka | Patsnap [eureka.patsnap.com]

Methyl 2-(4-(methylthio)phenyl)acetate as an intermediate in API manufacturing

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary

In modern pharmaceutical manufacturing, the strategic selection of API (Active Pharmaceutical Ingredient) intermediates dictates the efficiency, environmental impact, and scalability of the entire synthetic route. Methyl 2-(4-(methylthio)phenyl)acetate (a stable ester derivative of 4-(methylthio)phenylacetic acid) serves as a pivotal building block in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors, most notably Etoricoxib [1].

This application note details the mechanistic rationale, green-chemistry synthetic pathways, and validated protocols for utilizing this intermediate. By transitioning away from legacy sulfur-based rearrangements toward transition-metal-catalyzed cross-coupling, process chemists can eliminate toxic byproducts while achieving high-purity downstream API precursors [2].

Mechanistic & Structural Significance

The Role of the Methylthio Moiety in COX-2 Selectivity

The efficacy of Etoricoxib and related non-steroidal anti-inflammatory drugs (NSAIDs) relies on their ability to selectively inhibit COX-2 over COX-1. The methylthio (-SMe) group, introduced via Methyl 2-(4-(methylthio)phenyl)acetate, is not merely a structural placeholder; it is a critical pharmacophore.

Once the intermediate is built into the final bipyridine scaffold, the methylthio group (often subsequently oxidized to a methylsulfonyl group in related APIs like Rofecoxib, or retained/modified depending on the specific derivative) exploits the larger hydrophobic side pocket present in the COX-2 enzyme's active site. This pocket is restricted in COX-1 due to the presence of a bulky isoleucine residue at position 523, ensuring the API's high selectivity and reducing gastrointestinal side effects.

Arachidonic acid cascade showing selective COX-2 inhibition by the target API.

Synthetic Strategy: Overcoming Legacy Bottlenecks

Historically, the synthesis of the 4-(methylthio)phenylacetic acid scaffold relied on the Willgerodt-Kindler reaction starting from 4-methylthioacetophenone. While high-yielding, this method requires sublimed sulfur and morpholine, generating stoichiometric amounts of highly toxic, foul-smelling hydrogen sulfide ( H2S ) gas[2].

To align with modern green chemistry mandates, a Cu(I)-catalyzed thiolation of methyl 4-bromophenylacetate using sodium thiomethoxide (NaSMe) has become the industry standard. This route boasts higher atom economy, milder conditions, and eliminates H2S emissions.

Table 1: Comparative Analysis of Synthetic Routes

| Parameter | Legacy Route (Willgerodt-Kindler) | Modern Route (Cu-Catalyzed Thiolation) |

| Starting Material | 4-Methylthioacetophenone | Methyl 4-bromophenylacetate |

| Key Reagents | Sulfur, Morpholine | NaSMe, CuBr, DMF |

| Toxic Byproducts | Hydrogen Sulfide ( H2S ) | Sodium Bromide (Benign salt) |

| Reaction Temp. | >160 °C (Reflux) | 130 °C |

| Scalability | Limited by environmental regulations | Highly scalable, eco-friendly |

Experimental Workflows & Protocols

The following protocols outline the synthesis of the intermediate and its subsequent conversion into the key acyl chloride required for Etoricoxib manufacturing [3].

Synthetic workflow from halogenated starting material to the Etoricoxib precursor.

Protocol 1: Cu(I)-Catalyzed Synthesis of Methyl 2-(4-(methylthio)phenyl)acetate

Causality Note: N,N-Dimethylformamide (DMF) is selected as the solvent because its high dielectric constant stabilizes the transition state of the cross-coupling reaction, while the nitrogen atmosphere prevents the oxidative dimerization of the thiomethoxide anion into dimethyl disulfide.

Materials:

-

Methyl 4-bromophenylacetate: 1.0 equivalent (eq)

-

Sodium thiomethoxide (NaSMe): 1.5 eq

-

Cuprous bromide (CuBr): 0.05 eq (Catalyst)

-

Anhydrous DMF: 5 volumes

Step-by-Step Procedure:

-

Preparation: In a rigorously dried, multi-neck reactor equipped with a mechanical stirrer and reflux condenser, charge Methyl 4-bromophenylacetate (100 g) and anhydrous DMF (500 mL).

-

Inertion: Purge the system with high-purity Nitrogen ( N2 ) for 15 minutes to displace oxygen.

-

Catalyst & Reagent Addition: Add CuBr (3.1 g) followed by NaSMe (45.8 g) in portions to maintain the internal temperature below 30 °C.

-

Heating: Gradually ramp the reactor temperature to 130 °C. Maintain vigorous stirring.

-

Monitoring: Sample the reaction every 2 hours. Self-validation: Analyze via HPLC (C18 column, Acetonitrile/Water 70:30). The reaction is deemed complete when the starting material peak area is <0.5%.

-

Quench & Extraction: Cool the mixture to 25 °C. Quench with ice-cold water (1000 mL) and extract with Ethyl Acetate (3 x 400 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure to yield the crude methyl ester as a pale yellow oil.

Protocol 2: Conversion to 4-(Methylthio)phenylacetyl Chloride for API Coupling

Causality Note: The methyl ester must first be saponified to the free acid. The subsequent conversion to the acyl chloride utilizes a catalytic amount of DMF, which reacts with thionyl chloride to form the Vilsmeier-Haack reagent, significantly accelerating the chlorination process.

Step-by-Step Procedure:

-

Saponification: Treat the crude Methyl 2-(4-(methylthio)phenyl)acetate with 2M NaOH in Methanol/Water (1:1) at 60 °C for 2 hours. Acidify with 10% H2SO4 to pH 2–3 to precipitate 4-(methylthio)phenylacetic acid [2]. Filter and dry.

-

Chlorination: Suspend the dry acid (50 g) in anhydrous toluene (250 mL). Add 3 drops of anhydrous DMF.

-

Activation: Dropwise, add Thionyl Chloride ( SOCl2 , 1.2 eq) over 30 minutes. Evolving HCl and SO2 gases must be scrubbed through a basic trap [3].

-

Isolation: Heat to 60 °C for 3 hours. Once gas evolution ceases, remove toluene and excess SOCl2 via rotary evaporation under strict anhydrous conditions. The resulting 4-(methylthio)phenylacetyl chloride is used immediately in the next acylation step to prevent hydrolysis [3].

Analytical Validation & Quality Control

To ensure the intermediate does not introduce impurities into the final API, rigorous QC specifications must be maintained. The presence of unreacted brominated starting material or oxidized sulfoxide byproducts can severely impact the downstream acylation yield.

Table 2: Quality Control Specifications for the Intermediate

| Parameter | Analytical Method | Acceptance Criteria | Rationale |

| Appearance | Visual Inspection | Pale yellow to clear oil/solid | Discoloration indicates Cu-catalyst carryover. |

| Purity | HPLC (UV at 254 nm) | ≥ 99.0% (Area %) | Ensures high yield in downstream acylation. |

| Residual Bromide | GC-MS or HPLC | ≤ 0.1% | Prevents competitive side-reactions during coupling. |

| Sulfoxide Impurity | LC-MS | ≤ 0.5% | Ensures the thioether is not prematurely oxidized. |

| Moisture Content | Karl Fischer Titration | ≤ 0.2% | Critical before exposure to Thionyl Chloride. |

References

-

National Center for Biotechnology Information (PubChem). "4-(Methylthio)phenylacetic acid." PubChem Compound Summary for CID 4983912. Available at:[Link]

- Google Patents. "CN105646306A - Preparation method of 4-methylthio phenylacetic acid." Raffles Pharmatech Co Ltd.

Application Notes & Protocols: Leveraging Methyl 2-(4-(methylthio)phenyl)acetate for Accelerated Pharmaceutical Lead Optimization

Abstract

In the landscape of modern drug discovery, the efficiency of the hit-to-lead and lead optimization phases is a critical determinant of program success.[1][2] The selection of a starting scaffold with inherent chemical tractability and strategic functional handles can significantly accelerate the generation of structure-activity relationship (SAR) data. This guide details the strategic use of Methyl 2-(4-(methylthio)phenyl)acetate as a versatile starting material for lead optimization campaigns, particularly in the pursuit of anti-inflammatory agents. We provide a comprehensive analysis of its chemical liabilities and opportunities, alongside detailed, field-proven protocols for its chemical modification and subsequent biological and pharmacokinetic evaluation.

Introduction: The Strategic Value of the 4-(Methylthio)phenylacetate Scaffold

Methyl 2-(4-(methylthio)phenyl)acetate is more than a simple aromatic ester; it is a privileged scaffold embodying several features that are highly advantageous for medicinal chemistry. Its parent acid, 4-(Methylthio)phenylacetic acid, is a known key intermediate in the synthesis of blockbuster drugs such as Etoricoxib, a selective COX-2 inhibitor.[3] This connection immediately grounds the scaffold in a therapeutically relevant chemical space, particularly for anti-inflammatory programs.

The true value of this starting material lies in its two primary functional handles, which offer orthogonal avenues for chemical modification:

-

The Methyl Ester: A readily modifiable group that can be hydrolyzed to the corresponding carboxylic acid, opening access to a vast chemical space through the formation of amides, esters, and other carboxylic acid bioisosteres.

-

The Methylthio Ether: A versatile and often underutilized functional group. The sulfur atom can be oxidized to sulfoxides and sulfones, profoundly altering the molecule's polarity, solubility, and hydrogen bonding capacity. Furthermore, the methylthio group itself can serve as a metabolic handle or be subjected to bioisosteric replacement to fine-tune pharmacokinetic properties.

This guide will dissect the strategic approaches to leveraging these handles, providing researchers with the rationale and detailed methodologies to build and test a focused library of analogs.

Physicochemical Properties of the Starting Material

| Property | Value | Source |

| Chemical Name | Methyl 2-(4-(methylthio)phenyl)acetate | [4] |

| Synonyms | (4-Methylsulfanylphenyl)acetic acid methyl ester | [4] |

| CAS Number | 70290-37-8 | [4] |

| Molecular Formula | C₁₀H₁₂O₂S | [4] |

| Molecular Weight | 196.27 g/mol | [4] |

| Appearance | White to yellow powder/crystal | |

| Melting Point | 97-98 °C (for the corresponding acid) | [5][6] |

Core Lead Optimization Workflow

A successful lead optimization campaign is an iterative process of design, synthesis, and testing.[7] The workflow presented here is designed to rapidly generate meaningful SAR data from Methyl 2-(4-(methylthio)phenyl)acetate.

Caption: Iterative lead optimization workflow starting from Methyl 2-(4-(methylthio)phenyl)acetate.

Synthetic Protocols & Methodologies

The following protocols are presented with detailed, step-by-step instructions. Each protocol is designed to be robust and reproducible in a standard synthetic chemistry laboratory.

Protocol 1: Synthesis of 4-(Methylthio)phenylacetic Acid (Ester Hydrolysis)

Principle: Saponification is a classic and highly efficient method for converting an ester to a carboxylic acid using a strong base, typically in a protic solvent. The reaction is driven to completion by the formation of the carboxylate salt, which is then protonated in an acidic workup to yield the final product.

Materials:

-

Methyl 2-(4-(methylthio)phenyl)acetate

-

Methanol (MeOH)

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Deionized water (DI H₂O)

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve Methyl 2-(4-(methylthio)phenyl)acetate (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 to 4:1 ratio, approx. 0.2 M concentration).

-

Add NaOH (1.5 - 2.0 eq) to the solution. Stir vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

-

Once complete, concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Dilute the remaining aqueous solution with DI H₂O and wash once with a small amount of ethyl acetate to remove any non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by slowly adding 1M HCl. A white precipitate of the carboxylic acid should form.

-

Extract the product into ethyl acetate (3x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-(Methylthio)phenylacetic acid as a white solid.[5][6][8]

Self-Validation: The product can be validated by ¹H NMR spectroscopy (disappearance of the methyl ester singlet at ~3.7 ppm and appearance of a broad carboxylic acid proton >10 ppm) and by melting point determination (literature value: 97-98 °C).[5][6]

Protocol 2: Parallel Amide Synthesis via HATU Coupling

Principle: Amide bond formation is a cornerstone of medicinal chemistry. Using a modern coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides a rapid, high-yielding, and reliable method for coupling the carboxylic acid with a diverse range of primary and secondary amines under mild conditions. This protocol is amenable to parallel synthesis in a 24- or 96-well plate format.

Materials:

-

4-(Methylthio)phenylacetic Acid (from Protocol 1)

-

A diverse library of primary and secondary amines (1.1 eq per reaction)

-

HATU (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure (per well/reaction):

-

To a vial or well, add a solution of 4-(Methylthio)phenylacetic Acid (1.0 eq) in DMF.

-

Add the selected amine (1.1 eq).

-

In a separate stock solution, dissolve HATU (1.1 eq) and DIPEA (2.5 eq) in DMF.

-

Add the HATU/DIPEA stock solution to the acid/amine mixture.

-

Seal the vessel and shake or stir at room temperature for 4-12 hours.

-

Monitor a representative reaction by LC-MS to confirm completion.

-

For purification, the typical workflow involves aqueous workup (diluting with EtOAc and washing with NaHCO₃ solution and brine), drying, and concentrating. Final purification is achieved by flash chromatography or preparative HPLC/SFC.

Rationale for Choices:

-

HATU: Chosen for its high efficiency and low rate of epimerization (if chiral centers are present).

-

DIPEA: A non-nucleophilic base used to mop up the acid formed during the reaction, driving it to completion.

-

DMF: A polar aprotic solvent that effectively dissolves most reactants.

Protocol 3: Controlled Oxidation of the Thioether

Principle: The sulfur atom of the methylthio group can be selectively oxidized to a sulfoxide (-SO-) and further to a sulfone (-SO₂-). This transformation dramatically increases the polarity and introduces a hydrogen bond acceptor (the sulfoxide/sulfone oxygen), which can lead to new, beneficial interactions with a biological target. The choice of oxidant and stoichiometry is key to controlling the outcome.

Caption: Oxidation pathway of the methylthio group to modulate polarity.

Materials:

-

A 4-(methylthio)phenylacetate analog (from Protocol 1 or 2)

-

Meta-chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

Procedure for Sulfoxide Synthesis:

-

Dissolve the thioether starting material (1.0 eq) in DCM and cool the solution to 0 °C in an ice bath.

-

Add a solution of m-CPBA (1.0-1.1 eq) in DCM dropwise over 15-20 minutes.

-

Stir the reaction at 0 °C and monitor carefully by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction by adding saturated NaHCO₃ solution.

-

Separate the layers, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to obtain the sulfoxide.

Procedure for Sulfone Synthesis:

-

Follow the same initial steps as for the sulfoxide synthesis.

-

Add an excess of m-CPBA (2.2-2.5 eq).

-

Allow the reaction to warm to room temperature and stir until the sulfoxide intermediate is fully converted to the sulfone (can take several hours).

-

Perform the same workup and purification as described above.

Rationale for Choices:

-

m-CPBA: A common, effective, and relatively safe oxidant for this transformation.

-

DCM at 0 °C: Using a non-polar solvent at a reduced temperature helps control the exotherm and improves selectivity for the sulfoxide when using only one equivalent of oxidant.

Biological and Pharmacokinetic Evaluation

After synthesizing a library of analogs, the next crucial step is to evaluate their biological activity and drug-like properties.

Protocol 4: In Vitro Anti-Inflammatory Assay - Inhibition of LPS-Induced TNF-α Production

Principle: This cell-based assay is a robust model for identifying compounds with anti-inflammatory potential.[9] Human monocytic cell lines like THP-1 are differentiated into macrophage-like cells. These cells are then stimulated with Lipopolysaccharide (LPS), a component of bacterial cell walls, which triggers a strong inflammatory response, including the release of the pro-inflammatory cytokine TNF-α. An effective anti-inflammatory compound will inhibit this release.

Materials:

-

THP-1 human monocytic cell line

-

RPMI-1640 cell culture medium with 10% FBS

-

Phorbol 12-myristate 13-acetate (PMA) for differentiation

-

Lipopolysaccharide (LPS) from E. coli

-

Synthesized test compounds and a positive control (e.g., Dexamethasone)

-

Human TNF-α ELISA kit

Procedure:

-

Cell Differentiation: Seed THP-1 cells in a 96-well plate and treat with PMA (e.g., 50-100 ng/mL) for 48-72 hours to induce differentiation into adherent macrophages.

-

Compound Treatment: After differentiation, wash the cells and replace the medium with fresh medium containing serial dilutions of the test compounds. Incubate for 1-2 hours.

-

LPS Stimulation: Add LPS (e.g., 100 ng/mL final concentration) to all wells except the negative control.

-

Incubation: Incubate the plate for a defined period (e.g., 4-6 hours) at 37 °C in a CO₂ incubator.

-

Supernatant Collection: Carefully collect the cell culture supernatant from each well.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial human TNF-α ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Plot the TNF-α concentration against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of TNF-α release is inhibited).

Protocol 5: Overview of Early ADME/DMPK Profiling

Principle: Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential to avoid advancing compounds that are destined to fail due to poor pharmacokinetics.[10][11] These assays help build a more complete picture of a compound's potential as a drug.

Key In Vitro Assays:

| Assay | Purpose | Rationale & Interpretation |

| Metabolic Stability | To assess how quickly a compound is metabolized by liver enzymes. | Performed by incubating the compound with liver microsomes. The rate of disappearance is measured over time to calculate the intrinsic clearance and half-life (t₁/₂). A longer half-life is generally desirable. The methylthio group is a potential site of metabolism. |

| Permeability (PAMPA) | To predict passive diffusion across the intestinal barrier. | The Parallel Artificial Membrane Permeability Assay (PAMPA) measures a compound's ability to cross an artificial lipid membrane. Higher permeability suggests better potential for oral absorption. |

| Plasma Protein Binding | To determine the extent to which a compound binds to proteins in the blood. | Measured by equilibrium dialysis. High plasma protein binding can limit the amount of free drug available to act on the target. |

| CYP Inhibition | To identify potential for drug-drug interactions. | Assesses whether a compound inhibits major Cytochrome P450 enzymes. Significant inhibition can be a major liability.[12] |

Data Interpretation and Structure-Activity Relationships (SAR)

The data generated from synthesis and testing must be collated to understand the relationship between chemical structure and biological activity.

Hypothetical SAR Data Table

The table below illustrates how data for a small, focused library derived from Methyl 2-(4-(methylthio)phenyl)acetate could be presented.

| Cmpd ID | R Group (Amide) | Sulfur Oxidation State | TNF-α IC₅₀ (nM) | Metabolic Stability (t₁/₂, min) |

| 1 | -OCH₃ (Ester) | -S- | >10,000 | 25 |

| 2 | -OH (Acid) | -S- | 5,200 | 30 |

| 3 | -NH-cyclopropyl | -S- | 150 | 45 |

| 4 | -NH-phenyl | -S- | 85 | 15 |

| 5 | -NH-cyclopropyl | -SO- | 75 | >60 |

| 6 | -NH-cyclopropyl | -SO₂- | 210 | >60 |

Interpretation of Hypothetical Data:

-

Ester to Amide: Converting the initial ester (1 ) or acid (2 ) to amides (e.g., 3 & 4 ) significantly improves potency, a common finding in lead optimization.

-

Amide SAR: The nature of the amide substituent is critical. The phenyl amide (4 ) is more potent than the cyclopropyl amide (3 ), but suffers from lower metabolic stability.

-

Sulfur Oxidation: Oxidizing the thioether of the most promising amide (3 ) to the sulfoxide (5 ) slightly improves potency and dramatically increases metabolic stability. Further oxidation to the sulfone (6 ) reduces potency, suggesting the sulfoxide may have an optimal balance of properties.

This iterative process of synthesis and testing allows researchers to quickly identify promising structural motifs and vectors for further optimization.[13]

Conclusion

Methyl 2-(4-(methylthio)phenyl)acetate represents an exemplary starting point for pharmaceutical lead optimization. Its dual functional handles—the ester and the methylthio group—provide a robust platform for rapid analog synthesis and SAR exploration. By systematically applying the synthetic and analytical protocols detailed in this guide, research teams can efficiently navigate the chemical space around this scaffold, modifying potency, selectivity, and pharmacokinetic properties in a rational, data-driven manner. This strategic approach streamlines the path from a promising hit to a viable preclinical candidate.

References

- BenchChem. (n.d.). The Methylthio Moiety: A Subtle Advantage in Quinazoline-Based Drug Design.

- G. S. S. N. K. De Silva, et al. (2024). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. PubMed.

- A. Hasab, et al. (2024). Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. PMC.

- G. S. S. N. K. De Silva, et al. (2024). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. ScienceOpen.

- BenchChem. (n.d.). The Methylthio Group: A Versatile Handle for Modifying the Pyrimidine Ring.

- D. S. H. S. Peiris, et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.

- F. I. Eze, et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.

- I. Jialal, et al. (2005). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. PubMed.

- Mantell Associates. (n.d.). Small Molecules and their Impact in Drug Discovery.

- M. d. C. M. L. de la Lastra, et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI.

- WuXi AppTec. (2025). What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods.

- D. S. H. S. Peiris, et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate.

- Chemsrc. (2025). 2-(4-(Methylthio)phenyl)acetic acid | CAS#:70290-37-8.

- Google Patents. (n.d.). CN105646306A - Preparation method of 4-methylthio phenylacetic acid.

- ChemicalBook. (2026). 4-Methylthiophenylacetic acid | 16188-55-9.

- PharmAlliance. (2026). Lead Optimization | Developing Medicines.

- Patsnap Synapse. (2025). How to optimize lead compounds?.

- Sigma-Aldrich. (n.d.). 4-(Methylthio)phenylacetic acid | 16188-55-9.

- PubChem. (n.d.). 4-(Methylthio)phenylacetic acid | C9H10O2S | CID 4983912.

- R. C. B. de Oliveira, et al. (n.d.). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers.

- G. Sglavo, et al. (n.d.). Designing Lead Optimisation of MMP-12 Inhibitors. PMC.

- Cambridge Healthtech Institute. (2018). Lead Optimization - Drug Discovery Chemistry.

- Sigma-Aldrich. (n.d.). 4-(Methylthio)phenylacetic acid 99 | 16188-55-9.

Sources

- 1. Drug Discovery → Lead Optimization | Developing Medicines [drugdevelopment.web.unc.edu]

- 2. How to optimize lead compounds? [synapse.patsnap.com]

- 3. CN105646306A - Preparation method of 4-methylthio phenylacetic acid - Google Patents [patents.google.com]

- 4. 2-(4-(Methylthio)phenyl)acetic acid | CAS#:70290-37-8 | Chemsrc [chemsrc.com]

- 5. 4-Methylthiophenylacetic acid | 16188-55-9 [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Designing Lead Optimisation of MMP-12 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-(Methylthio)phenylacetic acid | C9H10O2S | CID 4983912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Small Molecules and their Impact in Drug Discovery - Mantell Associates [mantellassociates.com]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. Lead Optimization - Drug Discovery Chemistry [drugdiscoverychemistry.com]

- 13. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]

Application Note: Scale-Up Synthesis of Methyl 2-(4-(methylthio)phenyl)acetate in Batch Reactors

Executive Summary

Methyl 2-(4-(methylthio)phenyl)acetate is a high-value chemical intermediate extensively utilized in the synthesis of cyclooxygenase-2 (COX-2) inhibitors, such as Etoricoxib, and other advanced active pharmaceutical ingredients (APIs)[1]. The conversion of 4-(methylthio)phenylacetic acid to its corresponding methyl ester via Fischer esterification is highly efficient at the bench scale. However, transitioning this equilibrium-driven process to pilot-scale batch reactors (10 L to 100 L) introduces complex challenges related to thermodynamics, exotherm management, and mass transfer[2].

This application note provides a self-validating, highly reproducible protocol for the scale-up of this esterification. By leveraging kinetic controls and strict In-Process Control (IPC) gating, this methodology ensures >99% conversion and >99% chromatographic purity across multi-kilogram batches.

Mechanistic Rationale & Scale-Up Causality

Thermodynamics and the Equilibrium Challenge

Fischer esterification is a reversible, acid-catalyzed reaction. The accumulation of the water byproduct inherently drives the equilibrium backward, risking incomplete conversion[2]. In a batch reactor scale-up, continuous water removal (e.g., via a Dean-Stark apparatus) is impractical when using a low-boiling solvent like methanol. Therefore, causality dictates that we must manipulate Le Chatelier’s principle by utilizing methanol not just as a reagent, but as the bulk solvent (typically 5 to 10 volumes relative to the starting material).

Catalyst Selection and Exotherm Management

Concentrated sulfuric acid ( H2SO4 ) is selected as the homogeneous catalyst because it acts as both a potent proton donor to activate the carboxylic carbonyl and a dehydrating agent to sequester generated water. However, the addition of H2SO4 to methanol is highly exothermic. In a 10-L or larger glass-lined jacketed reactor[3], the heat removal capacity ( U⋅A ) is significantly lower than in a laboratory flask. Consequently, the acid must be dosed at a controlled rate while maintaining the jacket temperature below 15°C to prevent localized boiling, which could lead to the thermal degradation of the sensitive thioether (-SMe) moiety.

Workup Causality: The Hydrolysis Trap

A critical failure point in scaled esterifications occurs during the quench phase. If an aqueous base is added directly to the reaction mixture while large volumes of methanol and acid are still present, the equilibrium is immediately reversed, hydrolyzing the product back to the starting acid. To prevent this, our protocol mandates the distillation of excess methanol prior to aqueous quenching.

Fig 1: Mechanistic pathway of the Fischer esterification process.

Self-Validating Experimental Protocol (10-L Scale)

Equipment: 10-L jacketed glass reactor equipped with a PTFE overhead stirrer, reflux condenser, internal temperature probe (PT100), and a distillation bridge[3].

Phase 1: Reactor Charging & Exotherm Control

-

Purge: Flush the 10-L reactor with Nitrogen ( N2 ) for 15 minutes to displace atmospheric moisture.

-

Charge Solvent: Add 5.0 L of anhydrous Methanol (HPLC grade) to the reactor. Set the overhead stirrer to 150 RPM.

-

Charge Substrate: Slowly add 1.00 kg (5.49 mol) of 4-(methylthio)phenylacetic acid. Stir until a uniform suspension or solution is achieved.

-

Cooling: Set the chiller fluid to 5°C. Wait until the internal temperature ( Tint ) reaches ≤ 10°C.

-

Catalyst Dosing: Using an addition funnel, add 100 mL of concentrated H2SO4 dropwise over 45 minutes.

-

Self-Validation Check: Monitor Tint continuously. If Tint exceeds 25°C, pause the addition automatically until the temperature drops back to 15°C.

-

Phase 2: Reflux & Kinetic Conversion

-

Heating: Adjust the jacket temperature to 75°C to bring the internal mixture to a gentle reflux (approx. 64-65°C).

-

Reaction: Maintain reflux and vigorous agitation (200 RPM) for exactly 5 hours.

Phase 3: In-Process Control (IPC) Gating

-

Sampling: Withdraw a 2.0 mL aliquot from the reactor.

-

Mini-Workup: Quench the aliquot into 2.0 mL of saturated NaHCO3 and extract with 2.0 mL of Ethyl Acetate.

-

Analysis: Inject the organic layer into an HPLC (C18 column, UV detection at 254 nm).

-

Decision Gate: The protocol is self-validating. Proceed to Phase 4 ONLY if the peak area of the starting material is < 1.0%. If the unreacted acid is ≥ 1.0%, add an additional 20 mL of H2SO4 , reflux for 2 more hours, and repeat the IPC.

-

Phase 4: Solvent Recovery & Quenching

-

Distillation: Reconfigure the reactor for distillation. Distill off approximately 3.5 L to 4.0 L of methanol under atmospheric pressure. Causality: Removing methanol prevents the ester from hydrolyzing during the aqueous quench.

-

Cooling: Cool the concentrated residue to 15°C.

-

Quenching: Slowly add 3.0 L of a pre-chilled (10°C) saturated aqueous Sodium Bicarbonate ( NaHCO3 ) solution. Monitor gas evolution ( CO2 ). Stir for 30 minutes until pH of the aqueous phase is 7.5 - 8.0. Causality: The slightly basic pH ensures any unreacted starting material remains in the aqueous phase as a highly soluble sodium salt, purifying the organic product.

Phase 5: Extraction & Isolation

-

Extraction: Add 3.0 L of Ethyl Acetate to the reactor. Stir at 250 RPM for 15 minutes, then allow phases to separate for 20 minutes.

-

Separation: Drain the lower aqueous layer. Wash the upper organic layer with 1.5 L of brine (saturated NaCl ).

-

Concentration: Transfer the organic layer to a rotary evaporator and remove the solvent under reduced pressure (40°C, 50 mbar) to yield the product as a pale yellow oil, which may crystallize upon standing.

Fig 2: Step-by-step batch reactor workflow and IPC decision gates.

Quantitative Data Presentation

The scalability of this protocol has been validated across three distinct batch sizes. The data demonstrates that as the reactor volume increases, the reaction time must be slightly extended to account for less efficient heat transfer during reflux, but overall yield and purity remain exceptionally stable.

| Scale | Starting Material (kg) | Methanol (L) | H2SO4 (L) | Reflux Time (h) | Isolated Yield (%) | HPLC Purity (%) |

| Bench | 0.10 | 0.50 | 0.01 | 4.0 | 96.5 | 99.6 |

| Kilo | 1.00 | 5.00 | 0.10 | 5.0 | 95.8 | 99.4 |

| Pilot | 10.00 | 50.00 | 1.00 | 6.5 | 94.2 | 99.1 |

Table 1: Reaction parameters and outcome metrics for the scale-up of Methyl 2-(4-(methylthio)phenyl)acetate synthesis.

References

- CN105646306A - Preparation method of 4-methylthio phenylacetic acid - Google Patents. Details the synthesis and industrial utilization of 4-methylthiophenylacetic acid as a key intermediate for Etoricoxib.

-

Approaches for Scale-Up of Microwave-Promoted Reactions | Organic Process Research & Development. Discusses the chemical engineering principles, equilibrium challenges, and water-removal strategies inherent in scaling up esterification reactions. Source: ACS Publications URL:[Link]

-

Investigating Scale-Up and Further Applications of DABAL-Me3 Promoted Amide Synthesis. Provides authoritative grounding on the proper utilization and thermodynamic control of multi-kilogram jacketed glass batch reactors in organic synthesis. Source: ACS Publications URL:[Link]

Sources

Application Note: Handling, Storage, and Synthetic Utility of Methyl 2-(4-(methylthio)phenyl)acetate

Executive Summary & Chemical Identity

Methyl 2-(4-(methylthio)phenyl)acetate (also referred to as methyl 4-(methylthio)phenylacetate) is a highly versatile bifunctional building block widely utilized in the pharmaceutical industry. It serves as a critical upstream intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors, such as etoricoxib analogs.

Isolated typically as a 1 [1], this compound features two distinct reactive loci: a methyl ester and an aryl methyl thioether. As a Senior Application Scientist, it is imperative to understand that this dual functionality requires stringent handling protocols. The thioether is highly susceptible to environmental oxidation, while the ester is prone to hydrolysis under extreme pH conditions.

Physicochemical Profiling & Stability Dynamics

To establish a baseline for handling, the quantitative and qualitative properties of the compound are summarized below.

| Property | Value / Description |

| Chemical Name | Methyl 2-(4-(methylthio)phenyl)acetate |

| Molecular Formula | C10H12O2S |

| Molecular Weight | 196.27 g/mol |

| Physical State | Pale yellow liquid |

| Key Functional Groups | Methyl ester, Aryl methyl thioether |

| Primary Degradation Pathway 1 | Thioether auto-oxidation (yields M+16 sulfoxide / M+32 sulfone) |

| Primary Degradation Pathway 2 | Ester hydrolysis (yields free phenylacetic acid) |

Storage & Handling Protocols: The Causality of Degradation

The primary risk in handling this compound is the2 [2]. When exposed to atmospheric oxygen, heat, and actinic light, the sulfur atom undergoes radical-mediated auto-oxidation.

-

Atmospheric Control: The compound must be stored under an inert argon or nitrogen blanket. Oxygen displacement is not optional; it is a strict requirement to prevent the accumulation of sulfoxide impurities over time, which can poison downstream transition-metal catalysts.

-

Temperature & Light: Maintain storage at 2–8 °C in amber glass vials. UV radiation catalyzes the oxidation of the sulfur atom, while elevated temperatures accelerate both oxidation and potential ambient hydrolysis.

-

Pre-Use Analytical Validation (Self-Validating System): Before deploying stored batches in sensitive syntheses, withdraw a 1 mg aliquot and analyze via LC-MS. The batch is only validated for use if the extracted ion chromatogram shows <1% of the M+16 peak (m/z ~213 for the sulfoxide). If the peak exceeds 1%, the batch must be purified via silica gel chromatography (Hexanes/EtOAc) prior to use.

Experimental Workflows

The following protocols are designed as self-validating systems, ensuring that every chemical transformation is paired with an immediate analytical confirmation step.

Workflow A: Base-Catalyzed Saponification to 4-(Methylthio)phenylacetic Acid

Context: The free acid derivative (3 [3]) is a known precursor and impurity marker in the synthesis of COX-2 inhibitors like Etoricoxib. Causality: We utilize a mixed organic/aqueous solvent system to ensure both the hydrophobic starting material and the hydrophilic hydroxide salts remain in a homogenous solution, preventing biphasic reaction stalling.

-

Solubilization: Dissolve 10 mmol of Methyl 2-(4-(methylthio)phenyl)acetate in 15 mL of a 3:1 mixture of THF:MeOH.

-

Thermal Control: Cool the mixture to 0 °C using an ice bath. Reasoning: Minimizes exothermic side reactions and prevents thioether oxidation, which is accelerated at higher temperatures in the presence of base.

-

Reagent Addition: Add 2.0 equivalents (20 mL) of 1M aqueous LiOH dropwise over 10 minutes.

-

Reaction Monitoring: Stir for 2-4 hours at room temperature. Validate reaction completion via TLC (Hexanes:EtOAc 7:3). The starting material spot (higher Rf) must completely disappear.

-

Workup & Isolation: Remove the organic solvents (THF/MeOH) under reduced pressure. Wash the remaining aqueous layer with 10 mL of diethyl ether to remove non-polar impurities.

-

Acidification: Acidify the aqueous layer to pH 2 using 1M HCl. The target acid will precipitate. Extract with EtOAc (3 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Workflow B: Chemoselective Oxidation to Sulfoxide/Sulfone

Context: Converting the thioether to a sulfone is often required for tuning the pharmacokinetics of the final API. Causality: Hydrogen peroxide (H₂O₂) is utilized as a green oxidant, but its stoichiometry and temperature must be strictly controlled to prevent over-oxidation when only the sulfoxide is desired.

-

Preparation: Dissolve 5 mmol of the ester in 10 mL of glacial acetic acid.

-

Oxidation (Sulfoxide Target): To selectively yield the sulfoxide (1 eq Oxygen), cool to 0 °C and add 1.05 equivalents of 30% aqueous H₂O₂ dropwise. Stir for 1 hour.

-

Oxidation (Sulfone Target): To yield the sulfone (2 eq Oxygen), add 2.5 equivalents of 30% aqueous H₂O₂ and heat the mixture to 50 °C for 4 hours.

-

Safety Validation & Quench: Quench the reaction by adding 10 mL of saturated aqueous Na₂S₂O₃. Self-Validating Step: Spot the aqueous layer onto starch-iodide paper. A lack of blue/black color confirms that all hazardous, unreacted peroxides have been successfully neutralized.

-

Extraction: Extract the product with Dichloromethane (DCM), wash with saturated NaHCO₃ to remove acetic acid, dry, and concentrate.

Process & Degradation Visualization

Figure 1: Synthetic utility and degradation pathways of Methyl 2-(4-(methylthio)phenyl)acetate.

References

- Source: RSC Advances (2022)

- Fenthion Residues (Chemical Properties of Methylthiophenyl derivatives)

- 4-Methylthiophenylacetic acid | 16188-55-9 Source: ChemicalBook URL

Sources

Technical Support Center: Improving Solvent Recovery in Methyl 2-(4-(methylthio)phenyl)acetate Extraction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the extraction of Methyl 2-(4-(methylthio)phenyl)acetate. It offers troubleshooting advice and frequently asked questions to enhance solvent recovery, ensuring process efficiency, cost-effectiveness, and environmental compliance.

Introduction

The efficient recovery of solvents is a critical aspect of the synthesis and purification of Methyl 2-(4-(methylthio)phenyl)acetate, an important intermediate in pharmaceutical manufacturing.[1][2] Inadequate solvent recovery not only inflates operational costs due to the need for fresh solvent replenishment but also poses environmental and safety risks through volatile organic compound (VOC) emissions.[3][4][5] This support center is designed to address common challenges encountered during the solvent recovery phase of the extraction process, providing practical solutions grounded in scientific principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents used for the extraction of Methyl 2-(4-(methylthio)phenyl)acetate and what are their boiling points?

A1: Common solvents for this type of organic synthesis and extraction include toluene, methanol, ethyl acetate, and dichloromethane.[10][11][12] The choice of solvent depends on the specific reaction conditions and the solubility of the target compound. Below is a table summarizing the boiling points of these common solvents.

| Solvent | Boiling Point (°C) |

| Dichloromethane | 39.6 |

| Methanol | 64.7 |

| Ethyl Acetate | 77.1[13] |

| Toluene | 110.6[13] |

Q2: What is the most effective method for recovering these solvents?

Q3: Why is vacuum distillation often recommended for this process?

A3: Methyl 2-(4-(methylthio)phenyl)acetate can be a heat-sensitive compound. Vacuum distillation is employed to lower the boiling points of the solvents, allowing for their evaporation at lower temperatures.[15][16][17] This significantly reduces the risk of thermal degradation of the final product, which can lead to reduced yield and purity.[15][16][18]

Q4: What are the key environmental regulations I should be aware of regarding solvent emissions?

A4: Regulatory bodies like the EPA have established guidelines such as the Clean Air Act (CAA) and directives like the VOC Solvents Emissions Directive (SED) to control the emission of volatile organic compounds (VOCs).[3][4][19] These regulations set limits on the amount of solvent that can be released into the atmosphere and encourage the use of recovery systems to minimize environmental impact.[3][4]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the solvent recovery process.

Problem 1: Low Solvent Recovery Yield

Possible Causes:

-

Leaks in the System: Even small leaks in the distillation apparatus (e.g., joints, seals) can lead to significant loss of solvent vapor.

-

Inefficient Condensation: The condenser may not be adequately cooling the solvent vapor back into a liquid, allowing it to escape.

-

Improper Heating: Overheating can lead to the formation of aerosols that are difficult to condense. Conversely, insufficient heating will result in incomplete evaporation of the solvent.

-

High Volatility of Solvent: Low-boiling-point solvents can be lost more easily through minor system leaks.

Solutions:

-

System Integrity Check: Before starting the distillation, thoroughly inspect all glassware and connections for cracks or improper seals. Ensure all joints are properly greased and clamped.

-

Optimize Condenser Efficiency:

-

Ensure a sufficient flow rate of a cold coolant (e.g., water) through the condenser.

-

For very volatile solvents, consider using a colder coolant or a more efficient condenser design (e.g., a coiled condenser).

-

-